molecular formula C7H9N3O4 B12535764 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole CAS No. 865775-40-2

2-(1,3-Dinitropropan-2-yl)-1H-pyrrole

Cat. No.: B12535764
CAS No.: 865775-40-2
M. Wt: 199.16 g/mol
InChI Key: XAIBCSCBHJCZED-UHFFFAOYSA-N
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Description

2-(1,3-Dinitropropan-2-yl)-1H-pyrrole is a chemical compound characterized by the presence of a pyrrole ring substituted with a 1,3-dinitropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole typically involves the nitration of a suitable precursor, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 1,3-dinitropropane with an appropriate pyrrole precursor under acidic conditions to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dinitropropan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrrole ring.

    Reduction: Amino derivatives of the pyrrole ring.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-Dinitropropan-2-yl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling the compound to participate in redox reactions and interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dinitropropan-2-yl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

865775-40-2

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(1,3-dinitropropan-2-yl)-1H-pyrrole

InChI

InChI=1S/C7H9N3O4/c11-9(12)4-6(5-10(13)14)7-2-1-3-8-7/h1-3,6,8H,4-5H2

InChI Key

XAIBCSCBHJCZED-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-]

Origin of Product

United States

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